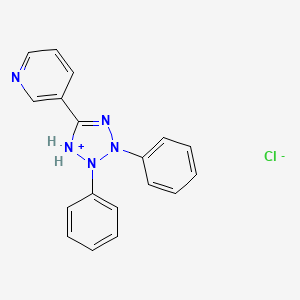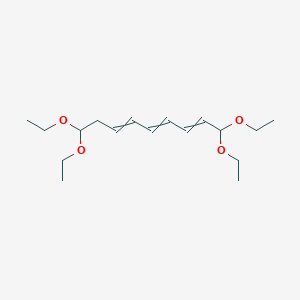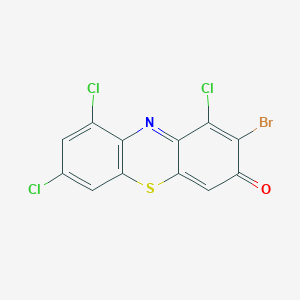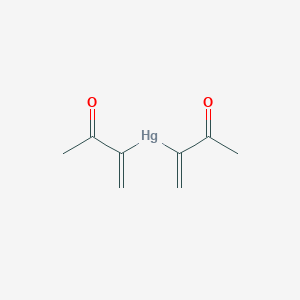
(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) is a unique organophosphorus compound characterized by the presence of tetraiodo-lambda~5~-phosphane groups attached to a 1,4-phenylene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) typically involves the reaction of 1,4-diiodobenzene with phosphorus triiodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus species.
Substitution: The iodine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) is used as a precursor for the synthesis of various organophosphorus compounds
Biology and Medicine
The compound’s ability to form stable complexes with various biomolecules makes it a candidate for research in medicinal chemistry
Industry
In the industrial sector, (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) can be used in the production of flame retardants and as an additive in polymers to enhance their thermal stability.
作用機序
The mechanism of action of (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The pathways involved are often related to the compound’s ability to undergo redox reactions and form covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
(1,4-Phenylene)bis(diphenylphosphine): Similar in structure but with diphenylphosphine groups instead of tetraiodo-lambda~5~-phosphane.
(1,4-Phenylene)bis(diphenylphosphine oxide): Contains phosphine oxide groups, offering different reactivity and applications.
(1,4-Phenylene)bis(diphenylphosphine sulfide): Features phosphine sulfide groups, providing unique properties compared to the iodine-containing compound.
Uniqueness
(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) is unique due to the presence of multiple iodine atoms, which impart distinct chemical reactivity and potential for radiolabeling. This makes it particularly valuable in applications requiring heavy atom effects or specific interactions with iodine-sensitive targets.
特性
CAS番号 |
62828-14-2 |
|---|---|
分子式 |
C6H4I8P2 |
分子量 |
1153.28 g/mol |
IUPAC名 |
tetraiodo-[4-(tetraiodo-λ5-phosphanyl)phenyl]-λ5-phosphane |
InChI |
InChI=1S/C6H4I8P2/c7-15(8,9,10)5-1-2-6(4-3-5)16(11,12,13)14/h1-4H |
InChIキー |
PTKZSMAXAKISIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1P(I)(I)(I)I)P(I)(I)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)

![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)
![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)



![1-[(2-Ethoxyethyl)sulfanyl]pentane](/img/structure/B14509080.png)

